molecular formula C16H18FN3O4S B2742180 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034494-05-6

4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2742180
CAS No.: 2034494-05-6
M. Wt: 367.4
InChI Key: FXMCSAGZUPOCDL-UHFFFAOYSA-N
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Description

The compound 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine features a 2-methylpyrimidine core substituted at the 4-position with a pyrrolidin-3-yloxy group. This pyrrolidine ring is further functionalized with a 5-fluoro-2-methoxybenzenesulfonyl moiety. The fluorine atom at the 5-position of the benzene ring may improve bioavailability and hydrophobic interactions, while the methoxy group at the 2-position could modulate solubility and steric effects .

Properties

IUPAC Name

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-11-18-7-5-16(19-11)24-13-6-8-20(10-13)25(21,22)15-9-12(17)3-4-14(15)23-2/h3-5,7,9,13H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMCSAGZUPOCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Sulfonylation: The pyrrolidine intermediate is then reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Coupling with Pyrimidine: The sulfonylated pyrrolidine is coupled with a 2-methylpyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential as a ligand for certain receptors or enzymes is of interest. Its structural features may allow it to interact with biological targets in a specific manner.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine exerts its effects would depend on its specific application. Generally, it could act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the sulfonyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Pyrrolidin-3-yl Oxy Substituents in Heterocyclic Systems

Compounds sharing the pyrrolidin-3-yl oxy motif include 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its stereoisomer (1b) (). These oxadiazole derivatives differ from the target compound in their core heterocycle (oxadiazole vs. pyrimidine) and substituents (phenylethyl vs. benzenesulfonyl). The pyrrolidin-3-yl oxy group in 1a/1b is linked to a phenyl ring, whereas in the target compound, it is attached to pyrimidine. This distinction may alter hydrogen-bonding interactions in biological targets, as pyrimidines often participate in base-pairing or enzyme active-site binding .

Feature Target Compound Compounds 1a/1b ()
Core Heterocycle 2-Methylpyrimidine 1,2,4-Oxadiazole
Pyrrolidine Substituent 5-Fluoro-2-methoxybenzenesulfonyl 2-Phenylethyl
Key Functional Groups Sulfonyl, Fluoro, Methoxy Phenylethyl, Pyridyl

Role of Fluorine and Methoxy Substituents

The target compound’s 5-fluoro-2-methoxybenzenesulfonyl group is structurally analogous to fluorinated aryl groups in other kinase inhibitors. For example, 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea () shares a fluorophenyl group and methoxyethyl chain. While the target compound uses fluorine for electronic modulation, ’s compound employs it for TRKA kinase inhibition, suggesting fluorine’s versatility in enhancing target affinity or metabolic resistance .

Sulfonyl vs. Non-Sulfonyl Derivatives

The benzenesulfonyl group in the target compound contrasts with the tert-butyldimethylsilyl (TBDMS) and phenylethyl groups in and . However, this may reduce solubility compared to methoxy or alkyl-substituted analogs .

Biological Activity

The compound 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula for this compound is C18H18F4N2O4SC_{18}H_{18}F_{4}N_{2}O_{4}S, with a molecular weight of approximately 434.4 g/mol. The compound features a pyrimidine core substituted with a pyrrolidine ring and a sulfonyl group, which enhances its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Key areas of investigation include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been observed to affect cell cycle regulation and promote cell death in various cancer cell lines .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent .

The mechanism of action for this compound involves:

  • Target Binding : The unique structure allows it to bind to specific receptors or enzymes, modulating their activity.
  • Signal Transduction Interruption : By interfering with signal transduction pathways, it can alter cellular responses leading to therapeutic effects.
  • Gene Expression Modulation : It may influence gene expression related to cell growth and apoptosis, contributing to its anticancer effects .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
Enzyme InhibitionAcetylcholinesterase inhibition
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against bacterial strains

Table 2: Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
5-Fluoro-2-methoxybenzenesulfonylpyrrolidineC18H18F4N2O4SEnzyme inhibition
2-MethylpyrimidineC6H8N2Antimicrobial
Piperazine derivativesVariesNeuroprotective effects

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Neuroprotective Effects : In a controlled experiment, the compound was administered to animal models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in acetylcholinesterase activity and improvement in cognitive functions .
  • Cancer Cell Line Testing : The compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer) and demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

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